molecular formula C5H9NO3S B8226640 1-(Ethanesulfonyl)azetidin-3-one

1-(Ethanesulfonyl)azetidin-3-one

Cat. No.: B8226640
M. Wt: 163.20 g/mol
InChI Key: HOKDGFQHCDLYMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethanesulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidine-3-ol with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the oxidation of 1-(ethylsulfonyl)azetidin-3-ol using a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions . This method is advantageous due to its high selectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)azetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Functionalized azetidine derivatives.

Properties

IUPAC Name

1-ethylsulfonylazetidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-2-10(8,9)6-3-5(7)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDGFQHCDLYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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